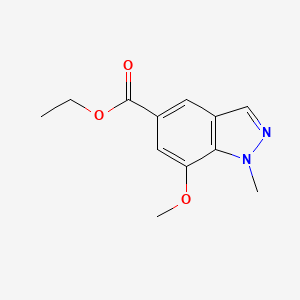![molecular formula C14H16F3NO2 B3001701 N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide CAS No. 2411245-84-4](/img/structure/B3001701.png)
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide, commonly known as MTF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTF belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to selectively bind to androgen receptors in the body.
Wirkmechanismus
MTF works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By binding to these receptors, MTF enhances the anabolic activity of androgens, leading to increased muscle mass and strength. MTF also has the ability to reduce the catabolic activity of glucocorticoids, which are responsible for breaking down muscle tissue. By reducing the catabolic activity of glucocorticoids, MTF helps to preserve muscle mass and prevent muscle wasting.
Biochemical and Physiological Effects:
MTF has several biochemical and physiological effects on the body. One of the primary effects of MTF is an increase in muscle mass and strength, which is due to its ability to enhance the anabolic activity of androgens. MTF also has the ability to reduce the catabolic activity of glucocorticoids, which helps to preserve muscle mass and prevent muscle wasting. Additionally, MTF has been shown to increase bone density, which makes it a potential treatment for osteoporosis. MTF has also been shown to improve insulin sensitivity, which makes it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MTF has several advantages for use in lab experiments. One of the primary advantages of MTF is its selectivity for androgen receptors, which makes it a useful tool for studying the effects of androgens on the body. Additionally, MTF has a long half-life, which makes it easier to administer in lab experiments. However, there are also limitations to the use of MTF in lab experiments. One of the limitations is its potential for off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of MTF is a complex process that requires expertise in organic chemistry, which can limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MTF. One potential direction is the development of more selective and potent N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide, which could have greater therapeutic potential than MTF. Another potential direction is the investigation of the effects of MTF on other medical conditions, such as type 2 diabetes and cancer. Additionally, the development of new synthesis methods for MTF could make it more widely available for use in lab experiments. Overall, the study of MTF has the potential to lead to significant advancements in the fields of sports medicine, medical research, and cancer research.
Synthesemethoden
The synthesis of MTF involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-methoxyethylamine, which produces the intermediate product, 3-(trifluoromethyl)-N-(2-methoxyethyl)benzamide. This intermediate product is then subjected to further reactions, including the reaction with methyl propiolate, to produce the final product, N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide. The synthesis of MTF is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MTF has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MTF is in the field of sports medicine, where it is used to enhance athletic performance by increasing muscle mass and strength. MTF has also been studied for its potential applications in the treatment of various medical conditions, including osteoporosis, muscle wasting, and androgen deficiency. Additionally, MTF has been studied for its potential applications in the field of cancer research, where it is being investigated for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-4-13(19)18(2)12(9-20-3)10-6-5-7-11(8-10)14(15,16)17/h4-8,12H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRUEUKMVXJAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C1=CC(=CC=C1)C(F)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)




![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)